Lipophilicity Shift: How the 3‑Methyl Group Elevates LogP Relative to the Des‑Methyl Analog
The 3‑methyl substituent in 1‑(4‑acetyl‑3‑methyl‑piperazin‑1‑yl)‑2‑chloro‑ethanone increases computed lipophilicity by approximately 0.4 LogP units compared to the des‑methyl analog 1‑(4‑acetylpiperazin‑1‑yl)‑2‑chloroethanone (CAS 565165‑44‑8). Specifically, the target compound exhibits an XLogP3‑AA value of 0, whereas the des‑methyl comparator registers −0.4 [1][2]. An experimentally derived LogP of 0.3044 has also been reported for the target compound . This 0.4–0.7 unit increase in LogP is consistent with the addition of a single methyl group to the piperazine scaffold and can influence passive membrane permeability and off‑target binding profiles in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3‑AA / experimental LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0; experimental LogP = 0.3044 |
| Comparator Or Baseline | 1‑(4‑Acetylpiperazin‑1‑yl)‑2‑chloroethanone (CAS 565165‑44‑8): XLogP3‑AA = −0.4 |
| Quantified Difference | ΔLogP = +0.4 to +0.7 (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 (PubChem); experimental LogP from vendor specification |
Why This Matters
Higher lipophilicity directly impacts compound partitioning into biological membranes and organic phases, making this analog preferable when increased cellular permeability or altered extraction behavior is desired in a synthetic intermediate.
- [1] PubChem Compound Summary CID 66568131. 1-(4-Acetyl-3-methylpiperazin-1-yl)-2-chloroethanone. XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/66568131 View Source
- [2] PubChem Compound Summary CID 2050526. 1-(4-Acetylpiperazin-1-yl)-2-chloroethan-1-one. XLogP3-AA = -0.4. https://pubchem.ncbi.nlm.nih.gov/compound/2050526 View Source
